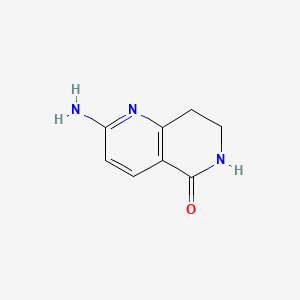
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that contains a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce functional groups like halogens or alkyl chains.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
作用機序
The mechanism of action of 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
2-amino-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H9N3O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H2,9,11)(H,10,12) |
InChIキー |
MFDKDZVMRSZQPK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1N=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


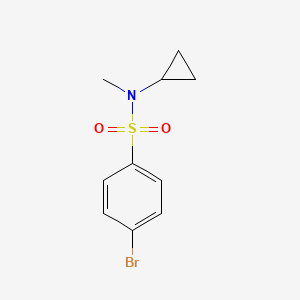
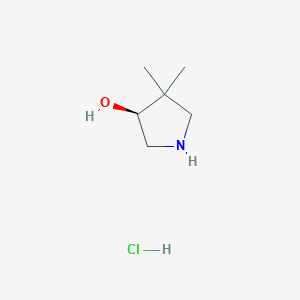
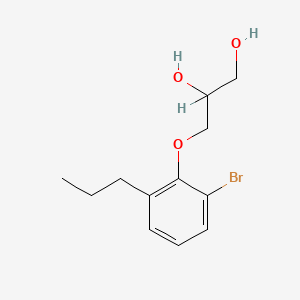
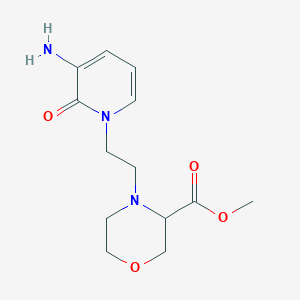
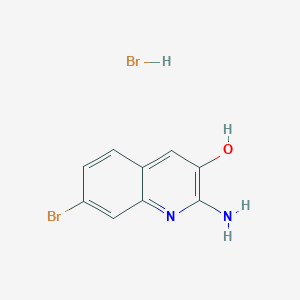
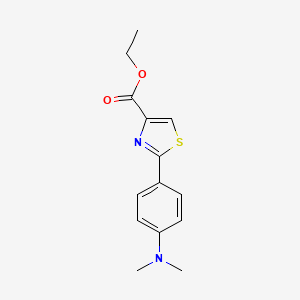
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
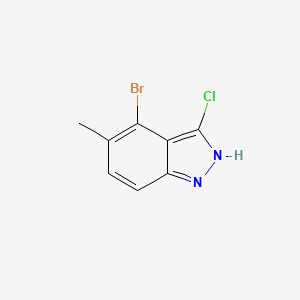
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
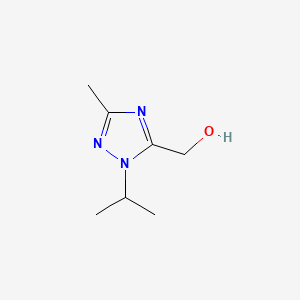
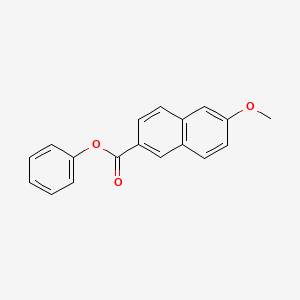
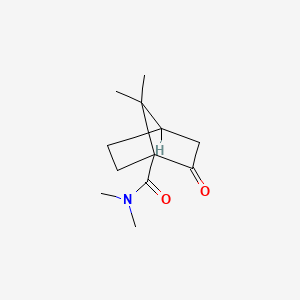
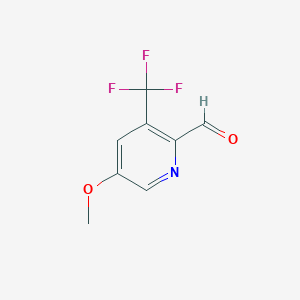
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
